molecular formula C5H12ClN B6263536 (3E)-pent-3-en-2-amine hydrochloride CAS No. 2193076-41-2

(3E)-pent-3-en-2-amine hydrochloride

Cat. No.: B6263536
CAS No.: 2193076-41-2
M. Wt: 121.6
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Description

(3E)-Pent-3-en-2-amine hydrochloride (Molecular Formula: C5H12ClN, Average Mass: 121.61) is a chemical compound of significant interest in medicinal chemistry and organic synthesis. As an amine hydrochloride salt, it serves as a valuable intermediate for the preparation of Mannich bases, a structurally diverse class of compounds generated via the Mannich reaction . Mannich bases are extensively investigated in drug design for their wide range of biological activities, including potential as anticancer, cytotoxic, antibacterial, and antifungal agents . The (E) configuration of the double bond in its structure is a key stereochemical feature that can influence its reactivity and interaction in biological systems . This compound requires specific storage and handling to maintain stability; it must be kept under an inert atmosphere at cold-chain conditions of 2-8°C . Researchers value this compound for its role in exploring structure-activity relationships (SAR) and in the development of new pharmacologically active molecules . The product is intended For Research Use Only.

Properties

CAS No.

2193076-41-2

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Origin of Product

United States

Mechanistic Investigations and Advanced Chemical Transformations of 3e Pent 3 En 2 Amine Hydrochloride

Elucidation of Reaction Mechanisms Involving the Protonated Amine Functionality

The reactivity of (3E)-pent-3-en-2-amine hydrochloride is profoundly influenced by its protonated amine group. This functionality dictates the molecule's acid-base properties and its potential to act as a nucleophile or an organocatalyst.

Acid-Base Equilibria and their Impact on Reactivity

The hydrochloride salt of (3E)-pent-3-en-2-amine exists in equilibrium with its free amine form. The position of this equilibrium is dependent on the pH of the medium and is crucial for its reactivity. bohrium.com In acidic conditions, the amine is protonated, rendering it non-nucleophilic. The protonated form, however, can act as a Brønsted acid. acs.org Conversely, in the presence of a base, the free amine is generated, which is a potent nucleophile.

The pKa value of the conjugate acid of a typical allylic amine is in the range of 9-10. This equilibrium is fundamental to its role in many reactions. For instance, in reactions where the amine must act as a nucleophile, a base is required to deprotonate the hydrochloride salt. The choice of base and solvent can significantly influence the concentration of the free amine and, consequently, the reaction rate and outcome.

Table 1: Illustrative Acid-Base Equilibria of Allylic Amines This table presents generalized data for allylic amines to illustrate the principles discussed, as specific experimental data for this compound is not readily available.

Allylic Amine DerivativepKa of Conjugate AcidPredominant Species at pH 7Predominant Species at pH 11
General Allylic Amine~9.5Protonated (Ammonium)Free Amine
(3E)-pent-3-en-2-amine(estimated) ~9.6Protonated (Ammonium)Free Amine

Data is estimated based on typical values for similar structures.

Nucleophilic and Organocatalytic Roles of the Amine Moiety

The free amine form of (3E)-pent-3-en-2-amine is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is central to its participation in various reactions, including alkylation, acylation, and conjugate additions. libretexts.org For example, it can readily react with electrophiles such as alkyl halides and acyl chlorides.

Furthermore, secondary amines are well-established organocatalysts. nih.gov In the case of (3E)-pent-3-en-2-amine, its chiral nature makes it a potential candidate for asymmetric organocatalysis. Upon reaction with a carbonyl compound, it can form a transient enamine or iminium ion, which can then participate in stereoselective bond-forming reactions. makingmolecules.comyoutube.com The stereochemistry of the amine can direct the approach of the electrophile, leading to the formation of a specific stereoisomer of the product. nih.gov

Transformations Involving the (3E)-Alkene Moiety

The (3E)-alkene moiety in this compound is a key site for functionalization, enabling a variety of stereospecific and stereoselective transformations.

Stereospecific and Stereoselective Functionalization of the Double Bond

The geometry of the double bond can be retained in many reactions, leading to stereospecific outcomes. For instance, hydroboration-oxidation of the alkene would be expected to proceed in a syn-fashion, leading to the formation of a specific diastereomer of the corresponding amino alcohol. Similarly, epoxidation followed by nucleophilic ring-opening would also yield products with defined stereochemistry.

The development of catalytic methods for the enantioselective functionalization of allylic C-H bonds has become a significant area of research. nih.gov While direct C-H functionalization of the alkene in this compound is challenging, related transformations on similar allylic systems have been extensively studied. These reactions often employ transition metal catalysts with chiral ligands to achieve high levels of enantioselectivity. nih.govacs.org

Cycloaddition and Stereoselective Addition Reactions

The alkene functionality can participate in cycloaddition reactions. For example, in its enamine form, (3E)-pent-3-en-2-amine could potentially undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles. bohrium.comresearchgate.net The stereochemistry of the starting material would influence the stereochemical outcome of the cycloadduct.

Stereoselective additions to the double bond are also a valuable tool for introducing new stereocenters. For instance, the diastereoselective addition of organometallic reagents to imines derived from allylic amines has been shown to be influenced by the existing stereocenter. rsc.org In the case of (3E)-pent-3-en-2-amine, the chiral center at the 2-position can direct the facial selectivity of addition to the double bond, particularly when coordinated to a metal center.

Table 2: Representative Stereoselective Additions to Allylic Amine Derivatives This table presents generalized data for reactions of allylic amines to illustrate the principles discussed, as specific experimental data for this compound is not readily available.

Reaction TypeReagentCatalyst/ConditionsDiastereomeric Ratio (d.r.)
Asymmetric AllylationAllylboronateChiral BINOL catalystUp to 99:1
Diastereoselective AdditionGrignard ReagentLewis Acid>95:5
CycloadditionMaleimideOrganocatalyst>90:10

Data is based on representative examples from the literature for analogous systems. rsc.orgbeilstein-journals.org

C-H Bond Activation and Regioselective Functionalization Studies on this compound

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis for its atom economy. acs.orgyoutube.com In this compound, there are several distinct C-H bonds (allylic, vinylic, and aliphatic) that could potentially be functionalized.

Transition metal-catalyzed C-H activation has emerged as a key method for achieving regioselective functionalization. rsc.orgyoutube.com For allylic amines, palladium catalysis has been used for the arylation of α-C(sp³)–H bonds, often directed by a removable group. nih.gov The regioselectivity of such reactions is often controlled by the directing group and the steric and electronic properties of the substrate. In the context of (3E)-pent-3-en-2-amine, functionalization could potentially be directed to the allylic C-H bonds at the C-5 position or the C-H bond at the C-2 position.

Recent advancements have also focused on the late-stage functionalization of complex molecules through allylic C-H amination. nih.govacs.org These methods often utilize manganese or palladium catalysts to achieve high regio- and diastereoselectivity. nih.govnih.gov While direct application to this compound is not documented, these studies provide a framework for the potential regioselective introduction of new functional groups.

Derivatization Strategies for Expanding the Chemical Space of this compound

The structural features of this compound, namely a primary amine and a disubstituted alkene, offer two distinct points for chemical modification. These reactive handles allow for a variety of derivatization strategies aimed at expanding its chemical space. Such modifications are crucial for developing novel molecular scaffolds and exploring structure-activity relationships in medicinal chemistry and materials science. The primary amine allows for traditional reactions like alkylation and acylation, while the alkene unit can participate in a range of addition and cycloaddition reactions.

Alkylation and Acylation Reactions of the Amine Nitrogen

The primary amine functionality in (3E)-pent-3-en-2-amine is a nucleophilic center that readily participates in alkylation and acylation reactions. These transformations are fundamental in organic synthesis for introducing a wide variety of substituents, thereby modulating the compound's steric and electronic properties.

Alkylation: N-alkylation of primary amines can be achieved using various alkylating agents, such as alkyl halides. However, these reactions often suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. libretexts.org More controlled and modern methods, such as reductive amination or the use of specific catalytic systems, offer greater selectivity. For instance, allylic alkylation using allylic alcohols in the presence of green catalysts like deep eutectic solvents (DESs) has been described as a mild and efficient method. chemrxiv.orgrsc.orgchemrxiv.org Another advanced approach involves the direct allylic C-H amination of alkenes with free amines, enabled by dual photoredox and cobalt catalysis, which allows for the formation of complex branched amines. nih.gov

Acylation: Acylation of the primary amine is a highly efficient and selective reaction that converts the basic amine into a neutral amide. byjus.com This reaction is typically carried out using reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl). libretexts.orgorgoreview.com The resulting N-acyl derivatives are generally stable and the amide bond formation significantly alters the electronic nature of the nitrogen, making it non-basic and less nucleophilic due to resonance stabilization. orgoreview.com This transformation is a cornerstone in peptide synthesis and the modification of bioactive molecules. nih.gov

Interactive Table: Representative Alkylation and Acylation Reactions Below is a table summarizing potential reagents for the derivatization of the amine nitrogen of (3E)-pent-3-en-2-amine.

Reaction TypeReagent ClassSpecific ExampleExpected Product Structure
AcylationAcid ChlorideAcetyl chlorideN-((3E)-pent-3-en-2-yl)acetamide
AcylationAcid AnhydrideAcetic anhydrideN-((3E)-pent-3-en-2-yl)acetamide
AlkylationAlkyl HalideBenzyl bromideN-benzyl-(3E)-pent-3-en-2-amine
Reductive AminationAldehyde/Ketone + Reducing AgentAcetone (B3395972) + NaBH(OAc)₃N-isopropyl-(3E)-pent-3-en-2-amine

Modification of the Alkene Unit for Novel Scaffolds

The carbon-carbon double bond in (3E)-pent-3-en-2-amine provides a versatile platform for constructing novel and complex molecular scaffolds. The allylic position of the amine group can influence the reactivity and stereoselectivity of these transformations.

Cyclopropanation: The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes. rsc.org While the reaction of simple allylic amines with Simmons-Smith reagents can be complicated by the formation of competing N-ylides, strategies have been developed to favor cyclopropanation. acs.org These often involve the use of a directing group, such as a hydroxyl group placed in proximity to the amine, which can chelate the zinc reagent and direct the cyclopropanation. rsc.orgacs.org By first converting the primary amine of (3E)-pent-3-en-2-amine into a suitable N-substituted derivative (e.g., an amino alcohol), highly diastereoselective cyclopropanation can be achieved, yielding cyclopropylamine (B47189) scaffolds. acs.orgrsc.org These motifs are of significant interest in medicinal chemistry.

Olefin Metathesis: Olefin metathesis, a Nobel Prize-winning reaction, enables the redistribution of alkene fragments and is a powerful tool for C-C bond formation. fiveable.me Cross-metathesis (CM) between (3E)-pent-3-en-2-amine (or a protected derivative) and another olefin can lead to the synthesis of new, more complex unsaturated amines. The success and selectivity of CM reactions depend on the catalyst and the relative reactivity of the olefin partners. harvard.edu Allylic amines are generally suitable substrates for ruthenium-based catalysts like the Grubbs catalysts. harvard.edunih.gov Furthermore, the activating effect of allylic chalcogens, such as sulfur, in metathesis has been noted, suggesting that derivatization of the amine into an allyl sulfide (B99878) could enhance reactivity. beilstein-journals.org This strategy opens pathways to diverse linear, branched, and macrocyclic amine structures.

Interactive Table: Alkene Modification Strategies for Novel Scaffolds This table outlines key transformations of the alkene unit in (3E)-pent-3-en-2-amine for generating new molecular frameworks.

Reaction TypeReagent/CatalystResulting ScaffoldKey Feature
CyclopropanationDiiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)CyclopropylamineCreates a strained three-membered ring
Olefin Cross-MetathesisGrubbs Catalyst, Partner OlefinSubstituted Allylic AmineForms new C=C bond, extends carbon chain
Epoxidationm-CPBA or other peroxy acidsEpoxy-amineIntroduces a reactive oxirane ring
DihydroxylationOsmium tetroxide (OsO₄), NMOAmino-diolAdds two adjacent hydroxyl groups

Oxidative Coupling Reactions to Form Nitrogen-Nitrogen Bonds

The primary amine group of (3E)-pent-3-en-2-amine can undergo oxidative coupling to form a nitrogen-nitrogen bond, leading to dimeric structures such as azo compounds or hydrazines. These reactions represent advanced transformations that can generate unique molecular architectures. The formation of N-N bonds through cross-dehydrogenative coupling is challenging due to the high electronegativity of nitrogen and potential side reactions, but several methods have been developed. researchgate.netrsc.org

Azo Compound Formation: Symmetrical azo compounds (R-N=N-R) can be synthesized through the direct oxidation of primary amines. nih.govmdpi.com Various oxidizing agents and catalytic systems, including transition metals or enzymes, can facilitate this transformation. nih.govresearchgate.net For example, the aerobic oxidation of primary aromatic amines catalyzed by a laccase enzyme proceeds through a radical mechanism to form the azo linkage. nih.gov Application of such methods to (3E)-pent-3-en-2-amine would be expected to yield a symmetrical bis-allylic azo compound, (2E,2'E)-2,2'-(diazene-1,2-diyl)bis(pent-3-ene).

Hydrazine (B178648) Synthesis: The synthesis of hydrazines (R-NH-NH-R') from primary amines is another important N-N bond-forming reaction. One strategy involves the electrophilic amination of a primary amine with an oxaziridine-based reagent to afford N-Boc protected hydrazines. organic-chemistry.org Another approach is the reductive coupling of nitroarenes and anilines. organic-chemistry.org More direct methods include the electrochemical oxidative homocoupling of ammonia (B1221849) surrogates like benzophenone (B1666685) imine, which upon hydrolysis yields hydrazine. nih.govacs.org These strategies could be adapted to synthesize symmetrical or unsymmetrical hydrazine derivatives starting from (3E)-pent-3-en-2-amine, providing access to scaffolds with a stable, single N-N bond.

Interactive Table: Summary of N-N Bond Forming Reactions This table summarizes potential oxidative coupling reactions for (3E)-pent-3-en-2-amine.

Target ProductReaction TypeGeneral MethodPotential Product from (3E)-pent-3-en-2-amine
Azo CompoundOxidative HomocouplingOxidation of primary amine (e.g., with KMnO₄, catalytic oxidation) researchgate.net(2E,2'E)-2,2'-(diazene-1,2-diyl)bis(pent-3-ene)
HydrazineOxidative HomocouplingElectrophilic amination followed by deprotection organic-chemistry.org1,2-bis((3E)-pent-3-en-2-yl)hydrazine
HydrazoneCondensationReaction with a ketone/aldehyde wikipedia.org(E)-N-((E)-pent-3-en-2-ylidene)pent-3-en-2-amine (from self-condensation)

Computational and Theoretical Investigations on 3e Pent 3 En 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These calculations solve the Schrödinger equation for a given molecular geometry to provide information about the electronic wavefunction, from which numerous properties can be derived. For (3E)-pent-3-en-2-amine hydrochloride, these calculations can reveal details about its electronic structure and help predict its reactivity.

Detailed research findings from quantum chemical studies on analogous aliphatic amines can be extrapolated to understand this compound. mdpi.com For instance, the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map provides a visual representation of the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For the protonated amine, the positive charge would be localized around the ammonium (B1175870) group, influencing its interactions.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapRelates to chemical stability and reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrostatic interactions.
Mulliken Atomic ChargesProvides a quantitative measure of the partial charge on each atom in the molecule.
Fukui FunctionsIdentify the most reactive sites for nucleophilic, electrophilic, and radical attack.

Conformational Analysis and Stereochemical Modeling of this compound

The flexibility of the pent-3-en-2-amine backbone allows it to adopt various spatial arrangements, or conformations, through rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. lumenlearning.comlibretexts.org This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

For this compound, the key rotatable bonds are the C2-N bond and the C2-C3 single bond. Rotation around these bonds will lead to different arrangements of the methyl and ethylidene groups relative to the amine group. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of the resulting conformer.

The analysis of acyclic systems with unsaturated substituents provides a framework for understanding the conformational preferences of (3E)-pent-3-en-2-amine. ic.ac.uk The presence of the double bond introduces some rigidity to the carbon chain. The interactions between substituents, such as steric hindrance and hyperconjugation, will govern the stability of different conformers. libretexts.org For example, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.org

Stereochemical modeling would also consider the chirality at the C2 carbon. (3E)-pent-3-en-2-amine exists as a pair of enantiomers, (2R, 3E)-pent-3-en-2-amine and (2S, 3E)-pent-3-en-2-amine. While computational methods can model both enantiomers, their calculated energetic and structural properties in an achiral environment will be identical. However, their interactions with other chiral molecules, such as biological receptors, would differ, which is a key aspect of stereochemical modeling.

Table 2: Key Torsional Angles for Conformational Analysis of (3E)-pent-3-en-2-amine

Dihedral AngleDescriptionExpected Low-Energy Conformations
H-N-C2-C1Rotation of the methyl group relative to the N-H bonds.Staggered arrangements.
H-N-C2-C3Rotation of the pentenyl chain relative to the N-H bonds.Staggered arrangements.
N-C2-C3-C4Rotation around the C2-C3 bond, influencing the relative positions of the amine and the double bond.Gauche and anti conformations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with the surrounding environment. pharmaexcipients.com For this compound, MD simulations are particularly useful for studying its behavior in a solvent, such as water, and for understanding the nature of its intermolecular interactions.

In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory of atomic positions and velocities, from which various properties can be analyzed.

For this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule. ucl.ac.uk The protonated amine group will form strong hydrogen bonds with water molecules, and the chloride counter-ion will also be solvated. The hydrophobic parts of the molecule, the alkyl groups, will influence the local water structure. Understanding these solvation effects is critical, as they can significantly impact the molecule's conformation and reactivity. nih.gov

MD simulations can also be used to study intermolecular interactions between multiple molecules of this compound. At higher concentrations, ionic pairing and aggregation may occur. Simulations can provide insights into the preferred modes of association and the strength of these interactions. This is particularly relevant for understanding the properties of the compound in the solid state or in concentrated solutions.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States in Synthetic Processes

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions. rsc.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This information provides a detailed understanding of the reaction pathway and allows for the calculation of activation energies, which are related to the reaction rate.

For the synthesis of (3E)-pent-3-en-2-amine, various synthetic routes could be envisaged, and DFT could be used to study their feasibility. For example, a possible synthesis could involve the reductive amination of (E)-pent-3-en-2-one. DFT calculations could be employed to investigate the mechanism of this reaction, including the formation of the imine intermediate and its subsequent reduction. researchgate.net

By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. rsc.org Furthermore, the influence of catalysts on the reaction pathway can be studied. DFT can help to elucidate how a catalyst interacts with the reactants and lowers the activation energy of the reaction. acs.org Such studies are invaluable for optimizing reaction conditions and for the rational design of new, more efficient synthetic routes.

In Silico Screening and Library Design Principles for this compound Derivatives

In silico screening involves the use of computational methods to screen large libraries of virtual compounds for their potential to exhibit a desired property, such as biological activity. This approach can significantly accelerate the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. tandfonline.com For this compound, in silico methods can be used to design and evaluate a library of its derivatives.

The first step in designing a derivative library is to identify the points of chemical diversity. For (3E)-pent-3-en-2-amine, modifications could be made to the alkyl chain, or substituents could be added to the amine group or the double bond. A virtual library of derivatives can then be generated by systematically varying these substituents.

Once the library is created, various computational tools can be used for screening. Quantitative Structure-Activity Relationship (QSAR) models are a common approach. mdpi.com A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological activity. researchgate.netresearchgate.net If a QSAR model is available for the target of interest, it can be used to predict the activity of the designed derivatives. acs.org

Another screening method is molecular docking. If the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is known, docking can be used to predict how well each derivative binds to the target's active site. The docking score provides an estimate of the binding affinity, and compounds with high scores are considered potential hits. These in silico approaches allow for the rapid evaluation of a large number of compounds, focusing experimental efforts on those with the highest predicted potential.

Advanced Research Applications of 3e Pent 3 En 2 Amine Hydrochloride

As a Chiral Building Block in Complex Molecule Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of synthetic methodologies that utilize chiral building blocks. These molecules, possessing one or more stereocenters, serve as foundational units for the stereoselective synthesis of complex target molecules. (3E)-pent-3-en-2-amine hydrochloride, with its defined stereochemistry at the C-2 position, represents a key starting material in this context, offering a strategic advantage in the synthesis of intricate natural products and novel API scaffolds.

Intermediates in Natural Product Synthesis

While direct literature explicitly detailing the use of this compound in the total synthesis of specific natural products is limited, its structural motifs are present in numerous biologically active natural compounds. The allylic amine functionality is a key feature in various alkaloids and other secondary metabolites. The strategic incorporation of this chiral amine can significantly streamline synthetic routes by introducing a key stereocenter and a handle for further chemical transformations.

The general synthetic utility of chiral amines is well-established for creating complex stereochemistries. For instance, the synthesis of chiral amines via methods like asymmetric hydrogenation can lead to the formation of crucial intermediates for a wide array of biologically active molecules. The principles applied in these syntheses underscore the potential of this compound as a readily available chiral precursor.

Table 1: Potential Applications of this compound as an Intermediate

Natural Product ClassRelevant Structural MotifPotential Synthetic Transformation
AlkaloidsChiral α-substituted amineCyclization, N-alkylation, Acylation
PolyketidesStereogenic centersChain elongation, Functional group interconversion
Amino sugarsAminated carbohydrate backboneGlycosylation, Protection/Deprotection sequences

Precursors for Active Pharmaceutical Ingredient (API) Scaffolds

The synthesis of APIs often relies on the use of versatile building blocks that can be readily modified to generate libraries of potential drug candidates. This compound serves as a valuable precursor for a variety of API scaffolds due to its bifunctional nature—possessing both a nucleophilic amine and a reactive alkene.

The amine group can be functionalized through a wide range of reactions, including amidation, reductive amination, and sulfonylation, to introduce diverse substituents. The double bond can participate in reactions such as epoxidation, dihydroxylation, and cycloaddition to build molecular complexity and introduce new stereocenters. This versatility allows for the creation of diverse molecular frameworks, which are essential for exploring the chemical space around a particular biological target.

Role in Medicinal Chemistry Lead Discovery and Optimization Methodologies

The process of discovering and optimizing lead compounds in drug development is a multifaceted endeavor that relies on a deep understanding of molecular interactions and synthetic feasibility. This compound and its derivatives can play a significant role in this process through their application in structure-activity relationship studies, bioisosteric replacement strategies, and the design of peptidomimetics.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric elements and optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound are well-suited for SAR studies. The amine and alkene functionalities provide convenient points for chemical modification, allowing for the exploration of a wide range of structural variations. For example, acylation of the amine with different carboxylic acids can probe the importance of the substituent's size, shape, and electronic properties. Similarly, modification of the double bond can investigate the role of conformational rigidity and the introduction of new functional groups.

Table 2: Exemplary SAR Modifications of the (3E)-pent-3-en-2-amine Scaffold

Modification SiteReaction TypeInvestigated Property
Amine (N-H)Acylation, Sulfonylation, AlkylationHydrogen bonding capacity, Lipophilicity, Steric bulk
Alkene (C=C)Epoxidation, Dihydroxylation, HydrogenationConformational flexibility, Introduction of new polar groups
Methyl groupsSubstitution with other alkyl or aryl groupsSteric interactions, Lipophilicity

Bioisosteric Replacement Strategies Utilizing this compound Frameworks

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a powerful strategy in drug design. The goal is to improve the compound's properties, such as potency, selectivity, or metabolic stability, while retaining its desired biological activity.

The unsaturated nature of the this compound framework makes it an interesting candidate for bioisosteric replacement strategies. For example, the carbon-carbon double bond could serve as a bioisostere for an amide bond in certain contexts, offering a more metabolically stable alternative. Furthermore, the chiral amine moiety can be used to replace other chiral groups in a lead molecule to explore different binding interactions with a biological target. The related compound, pent-3-yn-2-amine, with a triple bond, could also be considered in such strategies, offering a more rigid and linear scaffold.

Design and Synthesis of Peptidomimetics Incorporating this compound Moieties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The design of peptidomimetics often involves replacing labile peptide bonds with more stable chemical linkages or incorporating non-natural amino acids to constrain the peptide's conformation.

The this compound moiety can be incorporated into peptide sequences to create novel peptidomimetics. Its chiral center and defined geometry can help to enforce specific secondary structures, such as turns or helices, which are often crucial for biological activity. The unsaturated bond can also be used as a handle for further modifications or for creating cyclic peptidomimetics. The incorporation of such a building block can lead to peptidomimetics with unique conformational properties and potentially improved therapeutic profiles.

Ligand Design for Investigating Molecular Target Interaction Mechanisms

No research was found that discusses the use of this compound in the design of ligands for investigating molecular target interaction mechanisms.

Application as a Chiral Ligand or Catalyst in Asymmetric Synthesis

There are no available studies or reports on the application of this compound as a chiral ligand or catalyst in asymmetric synthesis.

Research on Novel Material Science Applications of Amine-Based Compounds

No publications were identified that explore the use of this compound in the development of novel materials.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3e Pent 3 En 2 Amine Hydrochloride

Advanced Spectroscopic Techniques for Stereochemical and Structural Elucidation

Spectroscopic methods provide profound insight into the molecular architecture of (3E)-pent-3-en-2-amine hydrochloride, from its basic connectivity to its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the carbon skeleton and proton environments, while advanced techniques like the Nuclear Overhauser Effect (NOE) are critical for establishing its relative stereochemistry.

The (E)-configuration of the double bond is typically confirmed by the magnitude of the coupling constant (³J) between the vinylic protons (H-3 and H-4), which is expected to be in the range of 12-18 Hz for a trans geometry. The hydrochloride salt form influences the chemical shifts of protons near the resulting ammonium (B1175870) center, causing them to appear further downfield.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆)
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constants (J, Hz)
1 (CH₃)~1.4~18.0Doublet, J ≈ 7 Hz
2 (CH)~3.8~55.0Multiplet
3 (CH)~5.7~128.0Doublet of quartets, ³J₃,₄ ≈ 15 Hz
4 (CH)~5.9~135.0Doublet of quartets, ³J₄,₃ ≈ 15 Hz
5 (CH₃)~1.9~20.0Doublet, J ≈ 6 Hz
NH₃⁺~8.5-Broad singlet

Note: These are estimated values and can vary based on solvent and concentration.

To confirm the spatial arrangement of the substituents, Nuclear Overhauser Effect (NOE) experiments are employed. NOE correlations are observed between protons that are physically close in space (typically < 5 Å), providing definitive evidence for geometric and conformational assignments. libretexts.org For the (E)-isomer, specific correlations are expected that would be absent in the (Z)-isomer. researchgate.net

Table 2: Expected Key NOE Correlations for this compound
Irradiated Proton(s)Observed NOE on Proton(s)Structural Inference
H-2H-4Proximity confirms the through-space relationship.
H-3H-5Proximity confirms the (E)-configuration of the double bond.
H-1H-3Proximity confirms the through-space relationship.

Note: These correlations distinguish the (E) isomer from the (Z) isomer, where an NOE between H-3 and H-4 would be strong.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical techniques like VCD and ECD are required to determine the absolute configuration (R or S) at the C-2 stereocenter. nih.gov

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orghindsinstruments.com Since enantiomers produce VCD spectra that are mirror images of each other, this technique is exceptionally powerful for absolute configuration assignment. nih.gov The experimental VCD spectrum of this compound is compared to a theoretical spectrum generated by ab initio or Density Functional Theory (DFT) calculations for a known configuration (e.g., the R-enantiomer). wikipedia.org A direct match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) is the differential absorption of circularly polarized ultraviolet-visible light by a chiral molecule. nih.govencyclopedia.pub Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with one predicted by quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.gov The π → π* transition of the carbon-carbon double bond in this compound acts as a chromophore, making the molecule suitable for ECD analysis. encyclopedia.pub The sign and intensity of the observed Cotton effects in the spectrum are directly related to the molecule's stereochemistry. acs.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to within a few parts per million. This allows for the unequivocal determination of the elemental formula of this compound, distinguishing it from any potential isobaric impurities. nih.gov

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to investigate fragmentation pathways, which provides further structural confirmation. xmu.edu.cn For amines, a dominant fragmentation process is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The resulting iminium ion is stabilized by resonance. The study of these fragmentation patterns can help differentiate isomers and elucidate the structure of unknown analytes in complex mixtures. wikipedia.org

Table 3: Plausible HRMS Fragmentation Ions for (3E)-pent-3-en-2-amine (Free Base, C₅H₁₁N)**
Ion FormulaExact Mass (m/z)Proposed Origin
[C₅H₁₁N]⁺•85.0891Molecular Ion
[C₄H₈N]⁺70.0657Loss of •CH₃ (α-cleavage)
[C₃H₆N]⁺56.0500Loss of •C₂H₅ (α-cleavage)
[C₅H₁₀]⁺•70.0783Loss of •NH₂ (unlikely, but possible)
[C₃H₅]⁺41.0391Allylic cleavage

Note: Analysis is performed on the free base. The hydrochloride salt would dissociate in the ion source.

Chromatographic and Electrophoretic Methods for Enantiomeric and Diastereomeric Purity Analysis

Chromatographic techniques are the gold standard for assessing the purity of chiral compounds, capable of separating both enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating enantiomers and determining the enantiomeric purity (also expressed as enantiomeric excess, ee) of a chiral substance. mdpi.commasterorganicchemistry.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated. csfarmacie.cz

For the analysis of this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates) are highly effective. yakhak.orgresearchgate.net The analysis is typically performed in a normal-phase mobile system, often with a small amount of an amine modifier (like diethylamine) to improve peak shape and reduce tailing by blocking active sites on the silica (B1680970) support. researchgate.net This method allows for the accurate quantification of each enantiomer in a mixture. mdpi.com

Table 4: Example Chiral HPLC Method for Enantiomeric Purity Analysis**
ParameterCondition
ColumnChiralpak® IE or similar polysaccharide-based CSP
Mobile PhaseHexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at ~210 nm

Note: Method parameters require optimization for specific applications.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, provided the analyte is volatile or can be made volatile. pharmaknowledgeforum.comresearchgate.net For this compound, analysis would require neutralization to the free base. To improve volatility and peak shape, the amine may be derivatized, for example, by acylation with trifluoroacetic anhydride. sigmaaldrich.com

The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. sigmaaldrich.comgcms.cz Chiral GC often provides excellent resolution and rapid analysis times. pharmaknowledgeforum.com It serves as a robust method for determining the optical purity of volatile chiral amines and can also be used to separate diastereomers (e.g., (3E) vs (3Z) isomers) if present. libretexts.org

Table 5: Example Chiral GC Method for Enantiomeric Purity Analysis**
ParameterCondition
ColumnAstec CHIRALDEX® G-TA or similar cyclodextrin-based CSP
Analyte FormFree base, potentially as an N-acyl derivative
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramIsothermal or gradient (e.g., 80 °C to 150 °C)
DetectorFlame Ionization Detector (FID)

Note: Derivatization and temperature programs must be optimized.

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis has emerged as a highly efficient and versatile technique for the separation of enantiomers, owing to its high resolution, speed, and minimal sample consumption. researchgate.netspringernature.com The principle of chiral CE lies in the creation of a chiral environment within the capillary, which leads to the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector added to the background electrolyte (BGE). mdpi.com This differential interaction results in different electrophoretic mobilities for the enantiomers, enabling their separation. mdpi.com

For basic compounds like this compound, which are protonated at acidic pH, cyclodextrins (CDs) are the most commonly employed chiral selectors. springernature.comsci-hub.box These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is typically achieved through inclusion complexation, where the nonpolar part of the analyte fits into the CD cavity, and secondary interactions, such as hydrogen bonding, occur between the analyte's functional groups and the hydroxyl groups on the rim of the CD. sci-hub.box

The development of a successful chiral separation method by CE involves the systematic optimization of several parameters.

Key Parameters for Chiral CE Separation of Amines:

Parameter Description Typical Conditions for Amine Hydrochlorides
Chiral Selector The type and concentration of the chiral selector are paramount. Native cyclodextrins (β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-CD, sulfated-β-CD) offer a range of selectivities. researchgate.netsci-hub.box Neutral or charged cyclodextrins are commonly used. The concentration is typically in the millimolar range.
Buffer pH The pH of the background electrolyte affects the charge of the analyte and the electroosmotic flow (EOF). For primary amines, a low pH (e.g., 2.5-4.0) ensures full protonation and migration towards the cathode. sci-hub.box Acidic buffers (e.g., phosphate (B84403) or citrate) are generally preferred.
Applied Voltage Higher voltages can lead to shorter analysis times but also increase Joule heating, which can affect resolution and efficiency. Typically in the range of 15-30 kV. sci-hub.box
Temperature Capillary temperature influences buffer viscosity, analyte mobility, and the kinetics of the chiral recognition process. Controlled temperatures, often between 15-35 °C, are used to ensure reproducibility.

| Organic Modifiers | The addition of organic solvents like methanol (B129727) or acetonitrile (B52724) to the BGE can modify the EOF and the solubility and interaction of the analyte with the chiral selector. | Small percentages (5-20%) may be added to fine-tune selectivity. |

While specific studies on the chiral separation of this compound are not prevalent in publicly accessible literature, the established methodologies for similar primary amine hydrochlorides provide a clear framework for method development. researchgate.net A typical starting point would involve screening various cyclodextrin derivatives in a low-pH phosphate buffer.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding a molecule's properties and biological activity.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the crystal structure is solved and refined. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration of the stereocenters can be determined using anomalous dispersion effects, often expressed through the Flack parameter.

Hypothetical Crystallographic Data for this compound:

Parameter Expected Information Significance
Crystal System e.g., Monoclinic, Orthorhombic Describes the basic shape of the unit cell.
Space Group e.g., P2₁ (chiral), Pbca Defines the symmetry elements within the unit cell. A chiral, non-centrosymmetric space group is required for a resolved enantiomer.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) The dimensions of the repeating unit of the crystal lattice.
Z Value Number of molecules per unit cell Provides information on the packing density.
Key Bond Lengths (Å) C-N, C-C, C=C Confirms the molecular connectivity and hybridization.
Key Bond Angles (°) & Torsion Angles (°) e.g., C-C-N, C=C-C-C Defines the molecular geometry and the conformation of the pentene chain.
Hydrogen Bonding N-H···Cl distances and angles Details the primary intermolecular interactions that stabilize the crystal lattice. nih.govcambridge.org

| Absolute Configuration | e.g., (2R, 3E) or (2S, 3E) | Unambiguously assigns the stereochemistry at the chiral center (C2). |

While a published crystal structure for this compound is not available, analysis of similar small-molecule amine hydrochlorides indicates that the N-H···Cl hydrogen bond is a dominant and defining feature of the crystal packing. nih.govnih.govcambridge.org Such an analysis would provide the ultimate proof of its three-dimensional structure and stereochemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for (3E)-pent-3-en-2-amine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature control : Maintaining 0–5°C during amine protonation to minimize side reactions (e.g., isomerization).
  • pH adjustments : Using stoichiometric HCl in a non-aqueous solvent (e.g., anhydrous ethanol) to ensure complete salt formation.
  • Reaction time monitoring : Employing TLC or HPLC to track intermediate formation and confirm reaction completion .
    • Validation : Purity can be assessed via melting point analysis, NMR spectroscopy, and elemental analysis.

Q. How does the hydrochloride form influence the solubility and stability of (3E)-pent-3-en-2-amine in aqueous solutions?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions. Stability can be evaluated via:

  • Solubility testing : Gravimetric analysis in buffered solutions (pH 1–7) to determine solubility profiles.
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks, followed by HPLC analysis to detect degradation products (e.g., oxidation of the double bond) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the (3E)-configuration via coupling constants (e.g., J3,4>12J_{3,4} > 12 Hz for trans isomers).
  • IR spectroscopy : Identification of NH2_2 and HCl stretching vibrations (~3300 cm1^{-1} and 2400–2000 cm1^{-1}, respectively).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer : Contradictions may arise from subtle differences in reaction conditions. Steps include:

  • Replication : Reproducing reported methods with strict control of catalysts (e.g., Pd/C vs. Raney Ni) and solvent purity.
  • Purity assessment : Using HPLC-MS to detect trace impurities (e.g., (3Z)-isomers) that alter reactivity.
  • Kinetic studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition state energies to compare SN1 vs. SN2 pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction trajectories.
  • QSPR models : Correlate substituent effects (e.g., steric hindrance at C2) with experimental rate constants .

Q. How should researchers validate crystallographic data for this compound to address structural ambiguities?

  • Methodological Answer :

  • X-ray diffraction : Use SHELXL for refinement, ensuring R-factor < 5%. Validate hydrogen bonding networks (e.g., NH···Cl interactions).
  • Twinned data analysis : Apply twin-law matrices in SHELXT to resolve overlapping reflections in low-symmetry space groups.
  • Comparison with DFT-optimized structures : Overlay experimental and computed geometries to confirm stereochemistry .

Q. What chromatographic methods are recommended for validating batch purity in large-scale syntheses?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (detection at 210 nm). Calibrate against USP reference standards.
  • Ion chromatography : Quantify chloride content to confirm stoichiometry of the hydrochloride salt.
  • Chiral GC-MS : Detect enantiomeric impurities if racemization occurs during synthesis .

Data Analysis and Interpretation

Q. How can researchers statistically analyze discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Multivariate regression : Correlate structural descriptors (e.g., logP, dipole moment) with IC50_{50} values.
  • Cluster analysis : Group compounds by activity profiles to identify critical functional groups.
  • Error propagation : Assess variability in dose-response assays using ANOVA and Tukey’s HSD test .

Q. What strategies mitigate oxidation of the (3E)-double bond during long-term storage?

  • Methodological Answer :

  • Antioxidant additives : Test 0.1% BHT or ascorbic acid in lyophilized formulations.
  • Oxygen-free packaging : Store under argon in amber vials with PTFE-lined caps.
  • Stability-indicating assays : Use UPLC-PDA to monitor peroxide formation at 240 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.